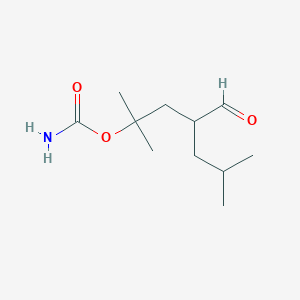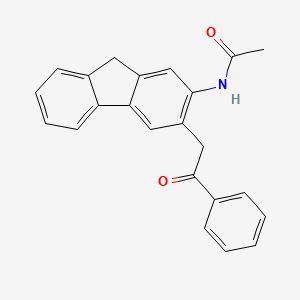
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a complex organic compound with a unique structure that combines a fluorenyl group with an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide . This intermediate is then subjected to cyclodehydration in sulfuric acid to yield the desired fluorenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(2-Oxo-2-phenylethyl)-1,3-thiazol-2(3H)-ylidene)acetamide: Shares a similar core structure but with a thiazole ring instead of a fluorenyl group.
N-(2-Oxo-2-phenylethyl)acetamide: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is unique due to its combination of a fluorenyl group with an acetamide moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
138816-01-0 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-(3-phenacyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C23H19NO2/c1-15(25)24-22-13-18-11-17-9-5-6-10-20(17)21(18)12-19(22)14-23(26)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,24,25) |
Clé InChI |
DPJFZDXZKWIPIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)CC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
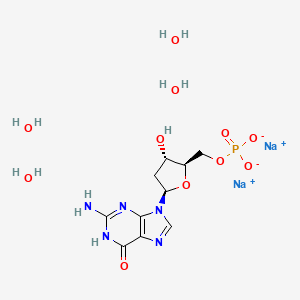
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
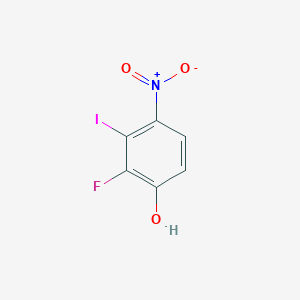
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)
![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

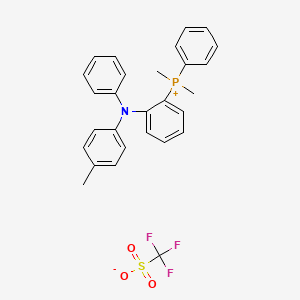
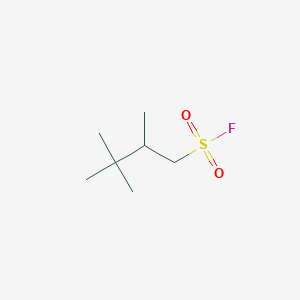
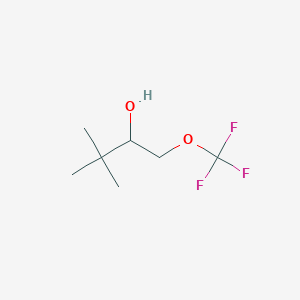
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
